molecular formula C22H29N5O B2819598 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-41-6

2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2819598
CAS No.: 2097927-41-6
M. Wt: 379.508
InChI Key: SBWKOJBYDMSKAY-UHFFFAOYSA-N
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Description

2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS No. 2097927-41-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5OC_{22}H_{29}N_{5}O with a molecular weight of 379.5 g/mol. The structure comprises a hexahydrocinnolin moiety linked to a tetrahydroquinazoline-piperidine unit.

Property Value
Molecular FormulaC22H29N5OC_{22}H_{29}N_{5}O
Molecular Weight379.5 g/mol
CAS Number2097927-41-6

Cytotoxicity

Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A2780 ovarian cancer cells and other tested lines. Specific experiments indicated that the compound's stereochemistry plays a crucial role in its cytotoxic efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Disruption : Studies indicate that treatment with this compound leads to alterations in cell cycle phases, particularly increasing the G0/G1 phase and decreasing S and G2/M phases. This suggests an interference with cell proliferation processes .
  • Mitochondrial Membrane Potential : The compound induces mitochondrial membrane depolarization, which is associated with increased reactive oxygen species (ROS) production. This oxidative stress can lead to apoptosis in cancer cells .
  • Proteasome Inhibition : Similar compounds have been studied for their ability to inhibit proteasome activity, which is critical for protein homeostasis in cells. This inhibition can trigger apoptotic pathways in cancer cells .

Study 1: Cytotoxic Effects on A2780 Cells

In a controlled study assessing the effects of the compound on A2780 ovarian cancer cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Results : An IC50 value of approximately 10 µM was observed. Flow cytometry analysis revealed significant changes in cell cycle distribution and increased apoptosis markers in treated cells.

Study 2: Mechanistic Insights

A follow-up study investigated the mechanistic pathways involved:

  • Methodology : Mitochondrial membrane potential was assessed using JC-1 staining.
  • Results : A marked decrease in fluorescence indicated mitochondrial depolarization at concentrations correlating with cytotoxic effects.

Properties

IUPAC Name

2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKOJBYDMSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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